molecular formula C9H8N2O3 B2459544 methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1890511-40-6

methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B2459544
CAS No.: 1890511-40-6
M. Wt: 192.174
InChI Key: CHGRORNPBJKDOE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reaction temperature can range from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-oxo-2H-imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)7-6-4-2-3-5-11(6)9(13)10-7/h2-5H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRORNPBJKDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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